molecular formula C17H16F3N3O B12925042 1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 34614-29-4

1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B12925042
CAS No.: 34614-29-4
M. Wt: 335.32 g/mol
InChI Key: JYEZATRKDHFEPJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 1H-Pyrazolo(3,4-b)pyridine derivatives typically involves the formation of the pyrazolopyridine core through various synthetic routes. One common method is the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which yields the desired pyrazolopyridine analogues with high enantioselectivity . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo(3,4-b)pyridine derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazolo(3,4-b)pyridine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells . Other derivatives may target different molecular pathways depending on their specific structure and substituents.

Comparison with Similar Compounds

1H-Pyrazolo(3,4-b)pyridine derivatives can be compared with other similar heterocyclic compounds, such as:

  • 1H-Pyrazolo(3,4-c)pyridine
  • 1H-Pyrazolo(4,3-c)pyridine
  • 1H-Pyrazolo(4,3-b)pyridine
  • 1H-Pyrazolo(1,5-a)pyridine

These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents on the ring.

Properties

CAS No.

34614-29-4

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

3-butoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H16F3N3O/c1-2-3-10-24-16-14-8-5-9-21-15(14)23(22-16)13-7-4-6-12(11-13)17(18,19)20/h4-9,11H,2-3,10H2,1H3

InChI Key

JYEZATRKDHFEPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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